Structural Distinction from a Validated Lipid-Lowering Sulfamylbenzoic Acid Benchmark
No experimental hypolipidemic data are available for the target compound. As a structural comparator, 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid (a closely related 5-sulfamylbenzoic acid) demonstrated higher potency than the reference drug Atromid-S (clofibrate) and produced significant reductions in plasma cholesterol and triglycerides in human studies [1]. The target compound features a bulkier (E)-stilbenyl substituent in place of the dimethylpiperidino group, which may alter lipophilicity and metabolic stability.
| Evidence Dimension | Hypolipidemic potency (rat model and human lipid lowering) |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid: higher potency than Atromid-S (exact values not disclosed in patent); significant depression of plasma cholesterol and triglycerides [1] |
| Quantified Difference | Not determined; structural analogy suggests potential but unverified activity |
| Conditions | Rat hyperlipidemia model and human clinical observation (US Patent 3,992,441) |
Why This Matters
If the target compound shows comparable or superior lipid-lowering activity, it could offer a novel scaffold for cardiovascular drug discovery, but experimental confirmation is lacking.
- [1] US Patent 3,992,441. Sulfamylbenzoic acids. Example: 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid. Justia Patents. View Source
